molecular formula C11H16O3S B2970506 9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester CAS No. 1202072-43-2

9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester

Cat. No. B2970506
CAS RN: 1202072-43-2
M. Wt: 228.31
InChI Key: VNSRCYKIRONQPW-UHFFFAOYSA-N
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Description

9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester, also known as OTBN, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has been found to have unique properties that make it a promising candidate for use in biochemical and physiological research. In

Scientific Research Applications

Synthesis of Stereoisomers

Stereocontrolled synthesis of dipeptide mimetics, including 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives, plays a crucial role in understanding the structural requirements for bioactivity. These compounds are synthesized in various stereochemistries to explore their biological interactions, demonstrating the significance of stereochemistry in biological systems. The comprehensive synthesis of all eight stereoisomers from pyroglutamic esters underscores the complexity and versatility of these compounds in scientific research (Mulzer, Schülzchen, & Bats, 2000).

Enantioselective Oxidation Catalysts

The application of 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives extends to catalysis, where their utilization in enantioselective oxidation of secondary alcohols demonstrates their potential as chiral ligands. These compounds facilitate the oxidation process, yielding products with good to excellent selectivity, highlighting their role in developing more efficient and selective synthetic pathways (Breuning et al., 2009).

Conformational Analysis

Conformational studies of 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives provide insights into the structural dynamics of these molecules. The analysis of their conformations using NMR techniques helps understand how structural changes affect their reactivity and interaction with biological molecules. This research area is crucial for designing molecules with specific properties and functions (Peters, van der Toorn, & van Bekkum, 1975).

Structural Features in Lewis Acids

The study of (acyloxy)boranes derived from 9-oxo-3-thia-bicyclo[3.3.1]nonane and similar compounds reveals unexpected structural features and strong Lewis acidity. These insights are pivotal for developing new catalysts and enhancing our understanding of reaction mechanisms involving Lewis acids (Lang, Nöth, & Schmidt, 1995).

Advancements in Organic Synthesis

Research on 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives contributes significantly to the field of organic synthesis, offering new routes to complex structures. For example, their involvement in the synthesis of bridged morpholines and other cyclic compounds opens up new pathways for creating pharmacologically relevant molecules with potential applications in drug development and beyond (Zaytsev et al., 2016).

properties

IUPAC Name

ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-2-14-11(13)7-3-8-5-15-6-9(4-7)10(8)12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSRCYKIRONQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CSCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester

Synthesis routes and methods

Procedure details

A mixture of triethylamine (10.1 ml, 72 mmol) and 3,6-dihydro-4-(1-pyrrolidinyl)-2H-thiopyran (12.9 g, 76 mmol, prepared according to a procedure described in Tetrahedron Asymmetry 1997, 1811-1820) in anhydrous acetonitrile (55 ml) was heated to reflux, then ethyl 3-bromo-2-(bromomethyl)propionate (14.6 g, 53 mmol) in dry acetonitrile (42 ml) was added dropwise over a period of 45 min. The resulting reaction mixture was refluxed for another 1.5 hours, then cooled to room temperature before a 10% aqueous acetic acid solution (5.2 ml) was added. The mixture was then refluxed for 1 hour and evaporated to dryness. Brine was added to the residue, the aqueous phase was extracted with ethyl acetate, the combined organic extracts were dried over anhydrous sodium sulphate, filtered and concentrated in vacuo to yield 9-oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester as a brown oil (15.5 g).
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
solvent
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Quantity
55 mL
Type
solvent
Reaction Step Four

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